5,5-Dimethyl-3-thiomorpholinone
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Overview
Description
5,5-Dimethyl-3-thiomorpholinone is a heterocyclic compound with a sulfur atom incorporated into its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-thiomorpholinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate carbonyl compound under acidic conditions. This reaction leads to the formation of the thiomorpholine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-3-thiomorpholinone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
5,5-Dimethyl-3-thiomorpholinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-thiomorpholinone involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, influencing their activity. This interaction can modulate different pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: This compound has a similar ring structure but with a morpholine substituent instead of a thiomorpholine ring.
Thiophene Derivatives: These compounds also contain sulfur in their ring structure and exhibit similar chemical properties.
Uniqueness: 5,5-Dimethyl-3-thiomorpholinone is unique due to its specific ring structure and the presence of both sulfur and a carbonyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C6H11NOS |
---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
5,5-dimethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H11NOS/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
VBAFWEQEKVVPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCC(=O)N1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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